(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXXEKIGMOEPSA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363714 | |

| Record name | (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869681-70-9 | |

| Record name | (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Synthetic Application of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key chiral building block in pharmaceutical synthesis. It includes a compilation of its known physical characteristics, detailed experimental protocols for their determination, and a practical example of its application in the synthesis of antiviral compounds, visualized through a detailed workflow diagram.

Core Physical and Chemical Properties

This compound, also known by its CAS Number 869681-70-9, is a heterocyclic organic compound widely utilized as an intermediate in the synthesis of bioactive molecules, particularly in peptide-based therapeutics and enzyme inhibitors.[1] Its morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Melting Point | 181 °C | [1] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [1] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.53 ± 0.20 | [1] |

| Appearance | White powder | [1] |

| Optical Activity | Consistent with (R)-configuration | [1] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of the physical properties of chemical compounds. Below are protocols for key analytical procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with digital temperature control.

-

Measurement: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its application in synthesis and formulation.

Protocol:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) are chosen for testing.

-

Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial at a controlled temperature.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) for a sufficient period to ensure equilibrium is reached.

-

Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Optical Rotation Measurement

As a chiral compound, determining the optical rotation is fundamental to confirming its stereochemical identity.

Protocol:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., methanol or chloroform) in a volumetric flask.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then transferred to a polarimeter cell of a known path length.

-

Measurement: The angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm) by the solution is measured at a controlled temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The specific rotation is a characteristic property of a chiral compound.

Application in Antiviral Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various antiviral agents, including inhibitors of the Hepatitis C virus (HCV). The morpholine moiety is often incorporated to enhance the pharmacological properties of the final drug molecule.

The following diagram illustrates a generalized workflow for the synthesis of a potential antiviral compound where this compound is a key starting material. This workflow is based on common synthetic strategies found in medicinal chemistry literature and patents related to antiviral drug discovery.

Caption: Synthetic pathway for a potential antiviral drug.

This generalized workflow highlights the key transformations involving this compound. The initial amide coupling reaction joins the morpholine derivative with an amine-containing fragment. Subsequently, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield a free amine. This intermediate then undergoes a second coupling reaction, such as another amide bond formation or a sulfonylation, to introduce the final structural components of the target antiviral compound. The specific reagents and conditions for each step would be optimized based on the exact nature of the substrates.

References

An In-Depth Technical Guide to (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

CAS Number: 869681-70-9

This technical guide provides a comprehensive overview of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and explores its applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as (R)-N-Boc-morpholine-3-carboxylic acid, is a white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen enhances its utility in multi-step organic syntheses by preventing unwanted side reactions.[1][2] The carboxylic acid functional group allows for the formation of amide and ester linkages, making it a versatile precursor for a variety of complex molecules.[1] The defined (R)-stereochemistry at the C3 position is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 869681-70-9 | [3] |

| Molecular Formula | C₁₀H₁₇NO₅ | [3] |

| Molecular Weight | 231.25 g/mol | [3] |

| Appearance | White powder or crystals | [4] |

| Melting Point | 181 °C | [3] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [3] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.53 ± 0.20 | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific, detailed spectra are often proprietary or found within subscription-based scientific literature, the expected spectral characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons (a complex multiplet pattern between 3.0 and 4.5 ppm), and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. Supplier data confirms that the proton NMR spectrum conforms to the expected structure.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the four unique carbons of the morpholine ring.

Infrared (IR) Spectroscopy: The FT-IR spectrum of N-Boc protected amino acids typically shows characteristic absorption bands.[5] Key expected peaks for this molecule include:

-

A broad O-H stretching band for the carboxylic acid.

-

C-H stretching bands for the aliphatic protons.

-

A strong C=O stretching band for the urethane carbonyl of the Boc group (around 1680-1700 cm⁻¹).[5]

-

Another C=O stretching band for the carboxylic acid carbonyl.

-

N-H bending and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[6] For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 232.1. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of the parent amino acid, (R)-morpholine-3-carboxylic acid, with a tert-butoxycarbonyl (Boc) group.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

-

(R)-Morpholine-3-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane and Water, or Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-morpholine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or overnight until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.[7]

Workflow for Synthesis and Purification:

Caption: General workflow for synthesis.

Applications in Drug Development

This compound is a valuable chiral building block in medicinal chemistry. The morpholine scaffold is considered a "privileged structure" due to its presence in numerous bioactive compounds and approved drugs.[2][8] The morpholine ring can improve the pharmacokinetic properties of a drug molecule, such as solubility and metabolic stability.[8]

While specific drug candidates synthesized directly from this exact starting material are not extensively detailed in publicly available literature, the utility of chiral morpholine derivatives is well-established. They are integral components in the synthesis of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[8][9] The defined stereochemistry of this building block is critical for achieving the desired biological activity and minimizing off-target effects.

The general role of this compound in drug synthesis can be visualized as the introduction of a constrained, chiral, and polar morpholine moiety into a larger drug scaffold.

Conceptual Drug Synthesis Pathway:

Caption: Role in API synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and the presence of versatile functional groups make it an invaluable tool for the synthesis of complex, enantiomerically pure drug candidates. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists in the field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. banglajol.info [banglajol.info]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its conformationally constrained morpholine scaffold is of significant interest in the design of novel therapeutics, particularly in the realm of peptidomimetics. The incorporation of this moiety can enhance metabolic stability, receptor affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development, supported by detailed experimental protocols and workflow visualizations.

Core Compound Properties

This compound, often abbreviated as (R)-Boc-morpholine-3-carboxylic acid, is a synthetic amino acid analog. The presence of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen makes it an ideal intermediate for peptide synthesis and other organic transformations.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 231.25 g/mol | |

| Molecular Formula | C₁₀H₁₇NO₅ | |

| CAS Number | 869681-70-9 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 181 °C | |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.53 ± 0.20 |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the protection of the nitrogen atom of the parent (R)-morpholine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

The morpholine ring imparts a degree of conformational rigidity, which is a desirable trait in drug design for optimizing interactions with biological targets. The carboxylic acid functionality allows for its incorporation into peptide chains via amide bond formation, while the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Peptidomimetics and Conformationally Constrained Analogs

A primary application of this compound is in the synthesis of peptidomimetics. By replacing natural amino acids with this constrained morpholine derivative, researchers can develop peptide-based drugs with improved resistance to enzymatic degradation and enhanced binding affinity. The rigid morpholine scaffold helps to lock the peptide backbone into a specific conformation, which can be crucial for potent and selective interaction with receptors or enzymes.

Chiral Scaffolds in Medicinal Chemistry

As a chiral molecule, this compound serves as a versatile scaffold for the asymmetric synthesis of complex molecular architectures. The stereochemistry at the 3-position is critical for the biological activity of the final compounds. The morpholine moiety is found in numerous approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. While not a direct precursor, the structural motifs found in antiviral drugs like Boceprevir, which feature complex amino acid derivatives, underscore the significance of chiral building blocks in developing potent inhibitors of viral proteases.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Boc Protection of (R)-Morpholine-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of this compound from its unprotected precursor.

Materials:

-

(R)-Morpholine-3-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-morpholine-3-carboxylic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Protocol for Amide Coupling to a Primary Amine

This protocol outlines the procedure for coupling this compound to a primary amine to form an amide bond, a key step in peptide synthesis.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents (ethyl acetate, water, brine, etc.)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add the primary amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the application of this compound.

Caption: Synthetic workflow for the Boc protection of (R)-morpholine-3-carboxylic acid.

References

- 1. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Elucidation of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key chiral building block in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, provides spectroscopic data for its characterization, and outlines the experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound, with the CAS number 869681-70-9, is a derivative of morpholine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid at the chiral center in the (R)-configuration.[1][2][3] This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in peptide synthesis where the Boc group serves as a labile protecting group for the amine.[1]

Molecular Formula: C₁₀H₁₇NO₅[1][2][4]

Molecular Weight: 231.25 g/mol [1][2][4]

The presence of both a carboxylic acid and a protected amine allows for selective reactions at either functional group, making it a versatile synthon in drug development.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the unambiguous identification and quality control of this compound. The following tables summarize key physicochemical and computational properties, as well as characteristic spectroscopic data.

Table 1: Physicochemical and Computational Properties

| Property | Value | Reference |

| Melting Point | 181 °C | [3] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [3] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.53 ± 0.20 | [3] |

| TPSA (Topological Polar Surface Area) | 76.07 Ų | [2] |

| LogP (Predicted) | 0.7069 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

Table 2: Spectroscopic Data for Structural Elucidation

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Conforms to the expected structure.[4] Specific chemical shifts and coupling constants are detailed in the experimental section. |

| ¹³C NMR | Consistent with the carbon framework of the molecule. Specific chemical shifts are provided in the experimental section. |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹, sharp and intense C=O stretch (carbonyl) around 1700-1750 cm⁻¹, and C-O stretch between 1210-1320 cm⁻¹.[5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. Fragmentation patterns can provide further structural information. |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound

General Protocol for N-Boc Protection:

-

Dissolution: Dissolve the starting amino acid, (R)-morpholine-3-carboxylic acid, in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The deprotonated amine will attack one of the carbonyl carbons of the Boc anhydride.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid like citric acid to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the presence of the tert-butyl group, the morpholine ring protons, and the carboxylic acid proton.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample as a thin film or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the O-H (carboxylic acid), C=O (carbonyl), and C-O functional groups.

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

-

Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a mass analyzer.

-

Data Analysis: Observe the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the relationship between its key structural features.

Caption: Synthetic workflow for N-Boc protection.

Caption: Analytical workflow for structure elucidation.

Caption: Key structural features and their relationships.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the creation of novel therapeutic agents.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 869681-70-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

A Technical Guide to (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a general, robust experimental protocol for determining chemical solubility. Furthermore, it illustrates the compound's primary role as a key building block in synthetic chemistry.

Physicochemical Data

This compound is a chiral organic compound frequently utilized as a versatile intermediate in the synthesis of pharmaceuticals and peptides.[1][2] Its Boc-protected amine and carboxylic acid functionalities make it a valuable component for constructing more complex molecular architectures.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][3] |

| Molecular Weight | 231.25 g/mol | [1][3][4] |

| Melting Point | 181°C | [1] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [1] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.53 ± 0.20 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Temperature | Room Temperature | [1][3] |

Experimental Protocol for Solubility Determination

Objective: To systematically determine the solubility of a test chemical in various solvents at different concentrations.

Materials:

-

Test chemical: this compound

-

Solvents:

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Cell culture medium relevant to the intended assay

-

Organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)

-

-

Glass test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

-

Analytical balance

Procedure:

-

Tier 1: Initial Screening in Aqueous Media

-

Weigh approximately 10 mg of the test chemical into two separate glass tubes.

-

To the first tube, add 0.5 mL of the aqueous buffer to achieve a concentration of 20 mg/mL.

-

To the second tube, add 0.5 mL of the cell culture medium to achieve a concentration of 20 mg/mL.

-

Vortex the tubes for 1-2 minutes.

-

If the chemical is not fully dissolved, sonicate in a water bath for up to 5 minutes.

-

If dissolution is still incomplete, incubate the tubes at 37°C for up to 60 minutes, with intermittent mixing.

-

Visually inspect for complete dissolution. If the chemical dissolves in both media, the protocol is complete. If not, proceed to Tier 2.[5]

-

-

Tier 2: Dilution in Aqueous Media

-

If the chemical did not dissolve in Tier 1, increase the solvent volume in each tube by a factor of 10 (to a total volume of 5 mL) to achieve a concentration of 2 mg/mL.

-

Repeat the mixing, sonication, and incubation steps as described in Tier 1.

-

If the chemical dissolves, the protocol is complete. If not, proceed to Tier 3.[5]

-

-

Tier 3: Further Dilution in Aqueous Media

-

Increase the solvent volume again by a factor of 10 (to a total volume of 50 mL) to achieve a concentration of 0.2 mg/mL.

-

Repeat the mixing, sonication, and incubation steps.

-

If the chemical dissolves, the protocol is complete. If not, proceed to Tier 4 for testing in organic solvents.[5]

-

-

Tier 4: Screening in Organic Solvents

-

Weigh approximately 10 mg of the test chemical into two new glass tubes.

-

To the first tube, add DMSO to achieve a concentration of 200 mg/mL.

-

To the second tube, add Ethanol to achieve a concentration of 200 mg/mL.

-

Repeat the mixing, sonication, and incubation steps.

-

If the chemical dissolves in either solvent, this can be considered a suitable stock solution solvent. If not, proceed to Tier 5.[5]

-

-

Tier 5: Dilution in Organic Solvents

-

If the chemical did not dissolve in Tier 4, add more of the respective organic solvent to achieve a lower concentration (e.g., 20 mg/mL) and repeat the dissolution process.

-

Further dilutions can be made as necessary to determine the saturation point.[5]

-

The following diagram illustrates the workflow for this general solubility determination protocol.

References

- 1. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]

- 2. CAS 869681-70-9: 4-Boc-3(R)-morpholinecarboxylic acid [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Analysis of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Technical Guide

Introduction: This technical guide provides a detailed overview of the expected spectral data for (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (CAS: 869681-70-9), a chiral morpholine derivative utilized as a building block in pharmaceutical and organic synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering a summary of predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

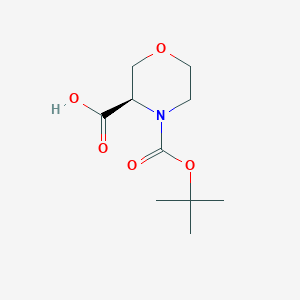

Molecular Structure:

Data Presentation

The following tables summarize the predicted spectral data for this compound.

Disclaimer: The following spectral data are predicted based on the known chemical shifts and fragmentation patterns of the constituent functional groups. Actual experimental data may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~4.3 - 4.1 | Multiplet | 1H | H-3 |

| ~3.9 - 3.5 | Multiplet | 4H | H-2, H-5 |

| ~3.4 - 3.1 | Multiplet | 2H | H-6 |

| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -COOH |

| ~155 | -NCOO- (Boc) |

| ~81 | -C (CH₃)₃ (Boc) |

| ~67 | C-2 |

| ~66 | C-5 |

| ~55 | C-3 |

| ~43 | C-6 |

| ~28 | -C(C H₃)₃ (Boc) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980, 2870 | Medium-Sharp | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carbamate, Boc) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1400 | Medium | O-H bend (Carboxylic Acid) |

| 1365 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1160 | Strong | C-O stretch (Carbamate) |

| ~1110 | Strong | C-O-C stretch (Morpholine Ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 232.1180 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₅⁺) |

| 254.1000 | [M+Na]⁺ (Calculated for C₁₀H₁₇NNaO₅⁺) |

| 176.0761 | [M - C₄H₉O + H]⁺ (Loss of tert-butyl group) |

| 132.0655 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup (Electrospray Ionization - ESI):

-

Set up the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

-

Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

References

Methodological & Application

Synthesis of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. This document provides a detailed protocol for the synthesis of this compound, addressing the critical steps of stereoselective cyclization and N-protection. The presented methodology is intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the efficient and reproducible synthesis of this important synthetic intermediate.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The chiral morpholine-3-carboxylic acid moiety, in particular, serves as a constrained amino acid isostere, enabling the exploration of novel chemical space in peptide and small molecule drug design. The (R)-enantiomer is often a key component in the development of targeted therapeutics. This application note outlines a robust synthetic route to this compound, a key intermediate for further chemical elaboration.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process commencing from a suitable chiral starting material. A common and effective strategy involves the cyclization of an (R)-serine derivative to form the morpholine ring, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This approach ensures the retention of the desired stereochemistry at the C3 position.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of (R)-morpholine-3-carboxylic acid precursor

A plausible synthetic route involves the use of a commercially available and enantiomerically pure starting material such as (R)-serine methyl ester hydrochloride. The synthesis would proceed via N-alkylation followed by intramolecular cyclization.

Protocol 1: Synthesis of (R)-4-Boc-morpholine-3-carboxylic acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: N-alkylation of (R)-serine methyl ester

-

To a solution of (R)-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add a base (e.g., triethylamine, 2.2 equivalents) at 0 °C.

-

Add a 2-haloethanol derivative, for instance, 2-bromoethanol (1.1 equivalents), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization and Saponification

-

Dissolve the N-alkylated intermediate (1 equivalent) in a suitable solvent like methanol.

-

Add a base such as sodium methoxide (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours to effect cyclization.

-

For saponification of the methyl ester, add an aqueous solution of lithium hydroxide (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-morpholine-3-carboxylic acid.

Step 3: N-Boc Protection

-

Dissolve the crude (R)-morpholine-3-carboxylic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water.

-

Add a base such as triethylamine or sodium bicarbonate (2-3 equivalents).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) to the reaction mixture.

-

Stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous residue to acidic (pH 2-3) with a cold, dilute acid (e.g., 1N HCl or citric acid solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | N-alkylation | (R)-serine methyl ester HCl, 2-bromoethanol, Triethylamine | Methanol | 0 to RT | 12-24 | 70-85 |

| 2 | Cyclization & Saponification | N-alkylated intermediate, Sodium methoxide, Lithium hydroxide | Methanol/Water | RT | 6-10 | 80-90 |

| 3 | N-Boc Protection | (R)-morpholine-3-carboxylic acid, (Boc)₂O, Triethylamine | Dioxane/Water | RT | 12-24 | 85-95 |

Note: Yields are estimates and may vary.

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 179-183 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.48 (s, 9H), 3.40-4.20 (m, 6H), 4.40-4.60 (m, 1H), 9.80 (br s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 28.3, 45.1, 56.2, 66.8, 67.5, 81.0, 156.5, 175.0 |

| Optical Rotation [α]²⁰_D | Specific rotation value in a specified solvent and concentration |

Note: Spectroscopic data are representative and should be confirmed by analysis of the synthesized compound.

Visualization of the Experimental Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound. By following the outlined steps, researchers can access this valuable building block for the development of novel pharmaceuticals and other biologically active molecules. The provided data and workflow visualization serve as a practical guide for the successful execution of this synthesis.

Application Notes and Protocols: Asymmetric Synthesis of Boc-Protected Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of tert-butoxycarbonyl (Boc)-protected morpholine derivatives. The morpholine scaffold is a privileged structural motif in medicinal chemistry, and access to enantiomerically pure derivatives is crucial for the development of novel therapeutics. The following sections detail various synthetic strategies, complete with quantitative data, step-by-step protocols, and workflow diagrams.

Enzyme-Catalyzed Kinetic Resolution of a Racemic Morpholine Precursor

This method provides access to enantiomerically pure N-Boc-morpholine-2-carboxylic acid through the kinetic resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate intermediate using Candida rugosa lipase. The resolved benzyl-protected morpholine is then converted to the desired Boc-protected product.

Data Presentation

| Entry | Substrate | Enzyme | Product (R-ester) | Yield (%) (R-ester) | ee (%) (R-ester) | Product (S-acid) | Yield (%) (S-acid) | ee (%) (S-acid) |

| 1 | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | (R)-n-butyl 4-benzylmorpholine-2-carboxylate | 49.8 | >99 | (S)-4-benzylmorpholine-2-carboxylic acid | 39.8 | >99 |

Experimental Protocol

Step 1: Enzyme-Catalyzed Kinetic Resolution

-

A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (50 g, 0.18 mol) in tert-butyl methyl ether (t-BuOMe, 1 L) is prepared.

-

In a separate vessel, a solution of Candida rugosa lipase (1 g) in water (1 L) is prepared.

-

The solution of the substrate is added to the enzyme solution, and the resulting biphasic mixture is stirred vigorously at room temperature for 24–30 hours. The reaction progress is monitored by HPLC.

-

Upon completion, the phases are separated. The aqueous layer is extracted with t-BuOMe (0.5 L).

-

The combined organic layers are washed with water (0.3 L), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the (R)-ester as a clear oil.

-

The aqueous layer is concentrated under reduced pressure to yield the (S)-acid as a white solid.

Step 2: Conversion to N-Boc-Morpholine-2-Carboxylic Acid (General Procedure)

-

The resolved (R)-ester or (S)-acid is subjected to N-debenzylation, typically via catalytic hydrogenation (e.g., H₂, Pd/C).

-

The resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane or a biphasic mixture.

-

If starting from the (R)-ester, the ester is then hydrolyzed (e.g., using LiOH in a mixture of THF and water) to afford the corresponding carboxylic acid.

Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution and subsequent conversion to the N-Boc-protected morpholine.

Asymmetric Synthesis from Chiral Amino Alcohols

This strategy utilizes readily available chiral amino alcohols as starting materials to construct the morpholine ring through an intramolecular cyclization. A variety of cyclization strategies can be employed, including intramolecular Williamson ether synthesis or Michael additions.

Data Presentation

| Entry | Chiral Starting Material | Key Reaction | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-Boc Amino Alcohols | Intramolecular Amidation | 7-membered Lactams | N/A | 33-83 |

| 2 | N-Boc Amino Alcohols | Intramolecular Cyclization (Base-mediated) | 6-membered Sultams | N/A | 55-87 |

Note: The provided data from the search result focuses on related heterocyclic structures synthesized from amino alcohols, demonstrating the feasibility of the general strategy.

Experimental Protocol: Synthesis of a Morpholinone from an N-Boc Amino Alcohol (General)[2]

-

N-Boc Protection: The starting chiral amino alcohol is N-Boc protected using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine in a suitable solvent like dichloromethane.

-

Conjugate Addition: The N-Boc protected amino alcohol is treated with an acrylate derivative (e.g., tert-butyl acrylate) in the presence of a base like cesium carbonate (Cs₂CO₃) in tert-butanol at elevated temperature (e.g., 50 °C) to afford the conjugate addition product.

-

Deprotection: The Boc group is removed using a strong acid, such as hydrochloric acid (HCl) in dioxane, to yield the corresponding amine salt.

-

Intramolecular Cyclization: The amine salt is subjected to intramolecular amidation using a coupling agent like propylphosphonic anhydride (T3P) in a solvent such as dioxane at room temperature to afford the morpholinone product.

Workflow Diagram

Caption: General workflow for the synthesis of chiral morpholinones from amino alcohols.

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a powerful, metal-free approach to the asymmetric synthesis of morpholine derivatives. One example involves the 1,4-addition of aldehydes to nitroolefins, followed by a series of transformations to construct the morpholine ring.

Data Presentation

| Entry | Aldehyde | Nitroolefin | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Propanal | β-Nitrostyrene | β-Morpholine Amino Acid I | 95:5 | 92 | 95 |

| 2 | Butanal | β-Nitrostyrene | β-Morpholine Amino Acid I | 94:6 | 93 | 93 |

| 3 | Isovaleraldehyde | β-Nitrostyrene | β-Morpholine Amino Acid I | 96:4 | 94 | 91 |

Experimental Protocol: Organocatalytic Michael Addition (General)

-

To a solution of the aldehyde (1.0 eq) and the nitroolefin (1.5 eq) in a suitable solvent (e.g., isopropanol) at low temperature (e.g., -10 °C), is added the organocatalyst (e.g., 1 mol%) and a co-catalyst if required (e.g., N-methylmorpholine).

-

The reaction mixture is stirred at the specified temperature until completion, as monitored by TLC or NMR.

-

The crude product is purified by flash column chromatography to afford the Michael adduct.

-

The adduct is then carried through a multi-step sequence (e.g., reduction of the nitro group, reductive amination, and cyclization) to form the Boc-protected morpholine derivative.

Logical Relationship Diagram

Application Notes and Protocols for the Use of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a conformationally constrained, non-canonical amino acid analog that has garnered significant interest in the field of peptide-based drug discovery. Its rigid morpholine scaffold serves to lock the peptide backbone into a specific three-dimensional structure. This pre-organization can lead to enhanced biological activity, increased receptor selectivity, and improved proteolytic stability compared to peptides composed solely of natural amino acids. The incorporation of such constrained residues is a key strategy in peptidomimetic design, aiming to mimic the bioactive conformation of a native peptide ligand, thereby improving its therapeutic potential.

These application notes provide detailed methodologies for the incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS) and outline a general workflow for the biological evaluation of the resulting morpholine-containing peptides, particularly as modulators of G-protein coupled receptors (GPCRs).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model peptide incorporating this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Materials and Reagents for SPPS

| Reagent | Supplier | Grade |

| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g |

| Fmoc-protected amino acids | Various | Synthesis grade |

| (r)-4-(Boc)morpholine-3-carboxylic acid | Various | ≥97% purity |

| HBTU, HATU, PyBOP | Various | Synthesis grade |

| HOBt, HOAt | Various | Synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis grade |

| Piperidine | Various | Synthesis grade |

| N,N-Dimethylformamide (DMF) | Various | Synthesis grade |

| Dichloromethane (DCM) | Various | Synthesis grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Diethyl ether | Various | ACS grade |

Table 2: Representative Peptide Synthesis Data

| Parameter | Value | Notes |

| Resin Loading | ||

| Initial Rink Amide Resin Substitution | 0.4 - 0.6 mmol/g | As specified by the manufacturer. |

| Loading of first amino acid | >95% efficiency | Determined by UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct. |

| Peptide Assembly | ||

| Average Coupling Efficiency (standard aa) | >99% | Monitored by the Kaiser test. |

| Coupling Efficiency ((r)-Boc-morpholine-3-COOH) | 85-95% | May require double coupling and extended reaction times. |

| Final Product | ||

| Crude Peptide Yield (after cleavage) | 65-80% | Dependent on peptide length and sequence. |

| Purity of Crude Peptide (by HPLC) | 50-70% | Sequence-dependent. |

| Isolated Yield after Preparative HPLC | 25-40% | Based on the initial resin loading. |

| Final Purity (by analytical HPLC) | >98% | |

| Identity Confirmation | ESI-MS | Confirmed by matching the observed mass with the calculated mass. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Morpholine-Containing Peptide

This protocol describes the manual synthesis of a model peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin, which will yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

-

Place the Rink Amide MBHA resin (1 equivalent, e.g., 0.25 mmol) in a fritted reaction vessel.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.

2. First Amino Acid Coupling:

-

If the resin is not pre-loaded, couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin.

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the drained resin and agitate for 2 hours.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

4. Standard Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (beads are blue), indicating incomplete coupling, repeat the coupling step.

-

Wash the resin with DMF (3 x 5 mL).

5. Coupling of (r)-4-(Boc)morpholine-3-carboxylic acid (Double Coupling Protocol):

-

Due to the steric hindrance of the morpholine ring, a more robust coupling strategy is recommended.

-

First Coupling: In a separate vial, dissolve (r)-4-(Boc)morpholine-3-carboxylic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes. Add this solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test. It is expected to be slightly positive.

-

Second Coupling: Repeat the coupling using a fresh solution of activated (r)-4-(Boc)morpholine-3-carboxylic acid as described above and agitate for another 2 hours or overnight.

-

Wash the resin with DMF (3 x 5 mL) and perform a final Kaiser test to confirm the completion of the coupling (beads should be colorless or yellowish).

6. Peptide Chain Elongation:

-

Repeat the Fmoc deprotection (Step 3) and standard amino acid coupling (Step 4) cycles for the remaining amino acids in the desired sequence.

7. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 3.

8. Resin Washing and Drying:

-

Wash the final peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and finally methanol (3 x 5 mL).

-

Dry the resin under vacuum for at least 2 hours.

9. Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail (10 mL per 0.25 mmol of resin) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a clean flask.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

10. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualization of Experimental Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis of a Morpholine-Containing Peptide.

GPCR Signaling Pathway for a Peptide Agonist

Peptides incorporating constrained amino acids are often designed as ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical Gαs-mediated signaling pathway that could be activated by a synthetic peptide agonist.

Caption: Gαs-Coupled GPCR Signaling Pathway Activated by a Peptide Agonist.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key steps in assessing the biological activity of a synthetic morpholine-containing peptide as a GPCR agonist.

Caption: Workflow for the Biological Evaluation of a Synthetic Peptide at a GPCR.

Application Notes and Protocols for the Coupling of Boc-D-Morpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient coupling of Boc-D-Morpholine-3-carboxylic acid with primary and secondary amines. The formation of an amide bond is a critical transformation in the synthesis of a wide array of biologically active molecules and complex chemical entities.[1][2][3] Boc-D-Morpholine-3-carboxylic acid is a valuable chiral building block in pharmaceutical and agrochemical research.[4] The protocols outlined below utilize common and effective coupling reagents to facilitate this transformation, ensuring high yields and purity.

The choice of coupling reagent is a critical parameter and is dependent on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.[1] This guide focuses on three widely employed classes of coupling reagents: aminium/uronium salts (HATU), carbodiimides (EDC in conjunction with HOBt), and an alternative carbodiimide (DCC).

Core Concepts of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally a slow and inefficient process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid is typically activated to a more electrophilic species, which can then readily react with the amine nucleophile.[2][5] Coupling reagents facilitate this activation.

Experimental Protocols

Three common and reliable methods for the coupling of Boc-D-Morpholine-3-carboxylic acid are detailed below.

Protocol 1: Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that leads to rapid amide bond formation with minimal side reactions and epimerization.[2][7]

Materials:

-

Boc-D-Morpholine-3-carboxylic acid

-

Amine

-

HATU (1.1 - 1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a clean, dry flask, dissolve Boc-D-Morpholine-3-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the activated mixture.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in combination with 1-Hydroxybenzotriazole (HOBt), effectively facilitates amide bond formation while minimizing racemization.[7][8] The urea byproduct of EDC is water-soluble, simplifying its removal during workup.[7][9]

Materials:

-

Boc-D-Morpholine-3-carboxylic acid

-

Amine

-

EDC (1.2 - 1.5 equivalents)

-

HOBt (1.2 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-D-Morpholine-3-carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, if using DCM, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine. If using DMF, dilute with a suitable organic solvent like ethyl acetate and then perform the aqueous washes.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.

Protocol 3: Coupling using DCC and DMAP

N,N'-Dicyclohexylcarbodiimide (DCC) is another common coupling reagent. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst. A major consideration with DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration.[7]

Materials:

-

Boc-D-Morpholine-3-carboxylic acid

-

Amine

-

DCC (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve Boc-D-Morpholine-3-carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of DCU will form.[1]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation: Comparative Overview of Coupling Reagents

The following table summarizes the key features and typical reaction parameters for the described coupling protocols. Please note that optimal conditions may vary depending on the specific amine substrate.

| Parameter | HATU | EDC/HOBt | DCC/DMAP |

| Equivalents of Coupling Reagent | 1.1 - 1.2 | 1.2 - 1.5 | 1.1 |

| Additive | None required | HOBt (1.2 - 1.5 eq) | DMAP (0.1 eq) |

| Base | DIPEA (2.0 - 3.0 eq) | Optional, can use DIPEA or Et₃N | None typically required |

| Solvent | DMF | DCM, DMF | DCM |

| Reaction Time | 1 - 12 hours | 4 - 24 hours | 12 - 24 hours |

| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Byproduct Removal | Aqueous wash | Aqueous wash | Filtration of DCU |

| Relative Reactivity | Very High | High | Moderate |

| Cost | High | Moderate | Low |

Mandatory Visualizations

General Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the coupling of Boc-D-Morpholine-3-carboxylic acid with an amine.

Caption: General workflow for the amide coupling reaction.

Signaling Pathway of Carboxylic Acid Activation

This diagram depicts the generalized pathway for the activation of a carboxylic acid by a coupling reagent, leading to amide bond formation.

Caption: Pathway of carboxylic acid activation and amidation.

References

- 1. benchchem.com [benchchem.com]

- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 3. hepatochem.com [hepatochem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.dk [fishersci.dk]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

Application Notes and Protocols: (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry. The morpholine moiety is a privileged scaffold in drug discovery, known for improving the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] This versatile heterocycle is a key component in a variety of approved drugs and clinical candidates.[3][4] One of the most significant applications of morpholine-containing scaffolds is in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6]

Gedatolisib (PF-05212384), a potent dual inhibitor of PI3K and mTOR, features a bis-morpholino triazine core structure that is critical for its activity.[5][7] The morpholine groups contribute to the overall molecular properties and binding interactions with the target kinases.[6] This document provides detailed information on the application of this compound as a starting material for the synthesis of complex molecules targeting the PI3K/mTOR pathway, with a focus on the structural motifs found in inhibitors like Gedatolisib.

Data Presentation: Pharmacological Activity of Gedatolisib

The incorporation of the morpholine scaffold, derivable from starting materials like this compound, leads to potent inhibition of the PI3K/mTOR pathway. The pharmacological profile of Gedatolisib, a clinical-stage compound with a dimorpholino-triazine core, highlights the efficacy of this structural motif.

| Compound | Target | IC50 (nM) | Cell Line Potency (nM) | Reference |

| Gedatolisib | PI3Kα | 0.4 | MDA-361 (breast cancer): 10 | [7] |

| PI3Kβ | 6 | PC-3 (prostate cancer): 13 | [7] | |

| PI3Kδ | 6 | [7] | ||

| PI3Kγ | 5.4 | [7] | ||

| mTOR | 1.6 | [7] |

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Dual inhibition of PI3K and mTOR, as achieved by Gedatolisib, offers a comprehensive blockade of this pathway.[9]

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

Experimental Protocols

The following protocols describe a plausible synthetic route to a key dimorpholino-triazine intermediate, a core scaffold of Gedatolisib, starting from this compound.

Protocol 1: Synthesis of tert-butyl (R)-3-(aminomethyl)morpholine-4-carboxylate

This protocol describes the conversion of the carboxylic acid to a primary amine, a key step for subsequent coupling reactions.

Materials:

-

This compound

-